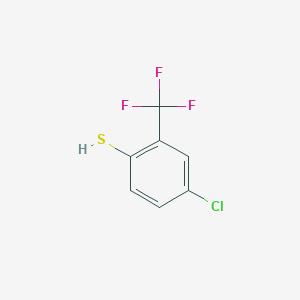

4-Chloro-2-(trifluoromethyl)benzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H4ClF3S. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzenethiol typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with sulfur sources. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Coupling Reactions: The thiol group can engage in coupling reactions to form thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Thioethers: Result from coupling reactions involving the thiol group.

Substituted Benzene Derivatives: Produced through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a thiol group.

2-Amino-4-chlorobenzenethiol: Contains an amino group and a thiol group but lacks the trifluoromethyl group.

4-Chloro-3-(trifluoromethyl)benzenethiol: Similar structure with the trifluoromethyl group in a different position.

Uniqueness

4-Chloro-2-(trifluoromethyl)benzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.

Biologische Aktivität

4-Chloro-2-(trifluoromethyl)benzenethiol, a sulfur-containing aromatic compound, has garnered attention due to its unique electronic properties and potential biological activities. The presence of the trifluoromethyl group enhances its reactivity, making it a subject of interest in medicinal chemistry and proteomics. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, potential applications, and toxicity profiles.

- Chemical Formula : C7H4ClF3S

- CAS Number : 18800-22-1

- Molecular Structure : The compound consists of a benzene ring substituted with a chloro group and a trifluoromethyl group at specific positions.

While specific literature on the mechanisms of action for this compound is limited, several studies suggest potential pathways:

- Reactivity Enhancement : The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which can improve the efficacy of drug candidates in vivo.

- Bioconjugation Potential : The thiol group in the compound can participate in various bioconjugation reactions, allowing for the attachment to biomolecules like peptides or proteins. This property could be leveraged for drug delivery systems.

Biological Activity and Applications

The biological activities associated with this compound include:

- Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial activity, although specific data on this compound are sparse.

- Potential in Medicinal Chemistry : Its ability to form conjugates with biological molecules suggests applications in targeted therapeutics and novel drug delivery systems.

Toxicity Profile

The toxicity profile of this compound indicates several health risks:

- Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin. It may cause narcotic effects at high concentrations .

- Sensitization Potential : Studies have shown weak sensitization potential with reported stimulation indices indicating low levels of lymphocyte proliferation .

- Repeated Dose Toxicity : Data suggest that repeated oral exposure may not cause serious systemic health effects; however, liver and kidney effects were observed at high doses .

Comparative Analysis with Related Compounds

A comparison of this compound with other similar compounds highlights its unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloroaniline | C6H6ClN | Lacks trifluoromethyl group; simpler structure affecting properties. |

| 2-Amino-5-chloro-3-trifluoromethylbenzenethiol | C7H5ClF3S | Amino group introduces basicity and different reactivity patterns. |

| 4-Chloro-3-nitrobenzotrifluoride | C7H3ClF3NO2 | Contains a nitro group that may alter reactivity. |

The presence of the trifluoromethyl group in this compound provides unique electronic characteristics that enhance its utility in various chemical processes compared to other compounds.

Eigenschaften

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJQTNCPAVEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.